N-(3,5-dimethylphenyl)-3-(1-naphthyl)acrylamide
Overview
Description
N-(3,5-dimethylphenyl)-3-(1-naphthyl)acrylamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various domains. This compound is also known as DNAN, and it is a derivative of acrylamide. DNAN has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of DNAN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DNAN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DNAN has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell proliferation and differentiation. The inhibition of these enzymes and signaling pathways is believed to contribute to the anti-inflammatory and anticancer properties of DNAN.
Biochemical and Physiological Effects:
DNAN has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DNAN exhibits anti-inflammatory and anticancer properties. DNAN has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-alpha). DNAN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that DNAN exhibits analgesic and anti-inflammatory properties in animal models.
Advantages and Limitations for Lab Experiments
DNAN has several advantages for lab experiments. It is relatively easy to synthesize, and it can be purified using column chromatography. DNAN is also stable under normal laboratory conditions. However, DNAN has some limitations for lab experiments. It is toxic and can cause skin irritation and respiratory problems if not handled properly. DNAN is also relatively expensive compared to other organic compounds.
Future Directions
There are several future directions for the study of DNAN. One potential direction is the synthesis of novel derivatives of DNAN with improved properties, such as increased solubility and reduced toxicity. Another potential direction is the study of the mechanism of action of DNAN in more detail. The identification of the specific enzymes and signaling pathways targeted by DNAN could lead to the development of more specific and effective drugs. Finally, the potential applications of DNAN in the field of biomedicine, such as the treatment of inflammatory diseases and cancer, should be further explored.
Scientific Research Applications
DNAN has been studied extensively for its potential applications in various domains of scientific research. One of the most promising applications of DNAN is in the field of organic electronics. DNAN has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and organic light-emitting diodes (OLEDs). DNAN has also been studied for its potential applications in the field of biomedicine. It has been shown to exhibit anti-inflammatory and anticancer properties, and it has been used as a template for the synthesis of novel anticancer agents.
properties
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-naphthalen-1-ylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-15-12-16(2)14-19(13-15)22-21(23)11-10-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3,(H,22,23)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEENVWAPLVGZIK-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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